molecular formula C31H42O16 B1199036 Bruceoside-E CAS No. 167782-23-2

Bruceoside-E

Cat. No. B1199036
M. Wt: 670.7 g/mol
InChI Key: QBIRRDDMFSFVGM-RJXHQGEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceoside-E is a natural compound derived from Bruc ea jav anica, a well-known Chinese herbal medicine. In Chinese, it is referred to as Ya-dan-zi . Traditionally, this plant has been used for treating intestinal inflammation, diarrhea, malaria, and cancer. The formulation of Brucea javanica oil has gained popularity in cancer treatment .

Scientific Research Applications

Triterpenoids and Quassinoids in Brucea Javanica

A study identified various compounds in Brucea javanica, including bruceosides and bruceines, which exhibited inhibitory effects on nitric oxide production in cells. This suggests potential anti-inflammatory applications for Bruceoside-E and related compounds (Liu et al., 2009).

Pharmacokinetics of Bruceoside A

Another study on Bruceoside A, a quassinoid glycoside, revealed its transformation into potent anticancer components in vivo, suggesting a similar potential for Bruceoside-E in cancer treatment (Xu et al., 2019).

Anti-inflammatory and Therapeutic Effects

Research on compounds from Brucea javanica, including bruceosides, demonstrated significant anti-inflammatory activities and therapeutic effects on acute lung injury. This indicates Bruceoside-E might have similar applications (He et al., 2021).

Anti-Tobacco Mosaic Virus (TMV) Activity

A study focusing on quassinoids from Brucea javanica found potent anti-TMV activity in these compounds, suggesting potential antiviral applications for Bruceoside-E (Yan et al., 2010).

Future Directions

: Zhang, J., Xu, H.-X., Dou, Y.-X., Huang, Q.-H., Xian, Y.-F., & Lin, Z.-X. (2022). Major Constituents From Brucea javanica and Their Pharmacological Actions. Frontiers in Pharmacology, 13, 853119. PDF

properties

CAS RN

167782-23-2

Product Name

Bruceoside-E

Molecular Formula

C31H42O16

Molecular Weight

670.7 g/mol

IUPAC Name

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid

InChI

InChI=1S/C31H42O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h7,10-12,14-15,18-25,27,32,35-39H,5-6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31?/m0/s1

InChI Key

QBIRRDDMFSFVGM-RJXHQGEXSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O

SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

synonyms

bruceoside E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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